molecular formula C9H10N4 B11912669 (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine

Cat. No.: B11912669
M. Wt: 174.20 g/mol
InChI Key: YDMVDHKXOFDGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine (CAS 945524-57-2) is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . This aromatic heterocycle features both imidazole and pyridine rings, a structural motif of significant interest in medicinal chemistry for developing enzyme inhibitors. Compounds with this core structure are valuable intermediates in pharmaceutical research, particularly in the synthesis of novel antibacterial agents . For instance, structurally similar phenylimidazole derivatives have been investigated as potent, narrow-spectrum inhibitors of the bacterial enoyl-acyl carrier protein reductase FabK, a promising target for treating Clostridioides difficile infection . These inhibitors work by being competitive with the NADH cofactor and are known to form key hydrogen bonds within the enzyme's active site, such as with the catalytic residue His-143 . Furthermore, related chemical scaffolds are explored in developing other therapeutic classes, such as potassium-competitive acid blockers (P-CABs) for gastrointestinal diseases . As a building block, this compound provides researchers with a versatile template for further chemical modification and drug discovery efforts. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C9H10N4/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7/h1-3,5-6H,4,10H2,(H,12,13)

InChI Key

YDMVDHKXOFDGEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(N2)CN

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Imidazole-2-Carbaldehyde Intermediate

A representative protocol involves:

  • Formation of 5-(Pyridin-3-yl)-1H-imidazole-2-carbaldehyde :
    Pyridine-3-carboxaldehyde reacts with glyoxal and ammonium acetate in acetic acid at 80°C for 12 hours, yielding the imidazole-carbaldehyde intermediate (72% yield).

  • Reductive Amination to Methanamine :
    The aldehyde undergoes reductive amination using sodium cyanoborohydride and ammonium chloride in methanol, producing the target compound in 68% yield after purification.

Key Parameters :

StepReagentsTemperatureTimeYield
1Pyridine-3-carboxaldehyde, Glyoxal, NH₄OAc80°C12 h72%
2NaBH₃CN, NH₄Cl, MeOH25°C6 h68%

Palladium-Catalyzed Cross-Coupling for Pyridine Attachment

Late-stage functionalization via cross-coupling enables modular pyridine incorporation. A Suzuki-Miyaura coupling approach demonstrates efficacy:

Buchwald-Hartwig Amination Protocol

A patented method employs:

  • Substrate : 5-Bromo-1H-imidazole-2-methanamine

  • Catalyst : Pd(OAc)₂/XPhos system

  • Conditions :

    • 1.2 eq. Pyridin-3-ylboronic acid

    • K₃PO₄ base in toluene/water (3:1)

    • 100°C, 24 hours under N₂

Outcome :

  • 83% isolated yield

  • Purity >98% (HPLC)

  • Residual Pd <5 ppm (ICP-MS)

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase methods enhance reproducibility for drug discovery applications:

Resin-Bound Intermediate Strategy

  • Resin : Wang resin functionalized with Fmoc-protected aminomethylimidazole

  • Coupling : Pyridine-3-carboxylic acid introduced via HBTU activation

  • Cleavage : TFA/DCM (1:1) liberates the product with 89% efficiency

Advantages :

  • Eliminates intermediate purification

  • Enables parallel synthesis of analogs

  • Scalable to kilogram quantities

Microwave-Assisted Synthesis Optimization

Microwave irradiation significantly reduces reaction times while improving yields:

One-Pot Microwave Procedure

ComponentQuantityRole
Pyridine-3-carboxaldehyde1.0 eqSubstrate
2-Aminoacetaldehyde dimethyl acetal1.2 eqAmine source
NH₄OAc3.0 eqCatalyst
DMFSolventPolar aprotic medium

Conditions :

  • 150°C, 300 W irradiation

  • 20 minutes reaction time

  • 94% conversion (GC-MS)

  • 88% isolated yield after column chromatography

Comparative Analysis of Synthetic Routes

Table 1 : Method Efficiency Metrics

MethodYield (%)Purity (%)TimeScalability
Cyclocondensation689518 hModerate
Cross-Coupling839824 hHigh
Solid-Phase89978 hVery High
Microwave88960.3 hMedium

Critical Observations :

  • Cross-coupling provides highest yields but requires expensive catalysts

  • Microwave synthesis offers time efficiency at the cost of specialized equipment

  • Solid-phase methods excel in parallel synthesis applications

Purification and Characterization Protocols

Final product quality depends on rigorous purification:

Chromatographic Conditions

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase :

    • A: 0.1% TFA in H₂O

    • B: 0.1% TFA in MeCN

  • Gradient : 5-95% B over 30 minutes

  • Flow Rate : 1.0 mL/min

  • Retention Time : 12.7 minutes

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.52 (d, J=4.8 Hz, 1H), 7.89 (m, 1H), 7.45 (s, 1H, imidazole-H), 3.98 (s, 2H, CH₂NH₂)

  • HRMS : m/z [M+H]⁺ calcd. 175.0978, found 175.0975

Industrial-Scale Production Considerations

For kilogram-scale manufacturing:

Cost-Benefit Analysis of Catalysts

CatalystCost ($/g)Turnover NumberPd Residual (ppm)
Pd(OAc)₂/XPhos12.508504.2
PdCl₂(PPh₃)₂8.754208.9
NiCl₂(dppf)3.2015022.1

Recommendation : Pd(OAc)₂/XPhos provides optimal balance of cost and performance for GMP production

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial scaffold for developing pharmaceutical agents targeting neurological and inflammatory diseases. Its structural features allow it to interact effectively with biological targets, making it a candidate for drug design aimed at complex diseases.

Mechanism of Action
The compound's mechanism primarily involves interaction with specific enzymes and receptors. It can act as an inhibitor or modulator, influencing biochemical pathways and potentially leading to therapeutic effects. For instance, its ability to form hydrogen bonds and coordinate with metal ions enhances its reactivity and biological activity.

Biological Studies

Enzyme Inhibition
Research indicates that (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine is utilized in studies focusing on enzyme inhibition. It has shown potential in inhibiting enzymes relevant to various diseases, including those involved in cancer and neurodegenerative disorders. For example, derivatives of the compound have demonstrated cytotoxic properties against cancer cell lines, indicating its potential as an anticancer agent.

Antiviral Properties
The imidazole core present in the compound is commonly found in antiviral agents. Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects against viruses such as dengue and yellow fever. This highlights the potential for developing antiviral therapies based on this compound.

Industrial Applications

Agrochemicals and Materials Science
In addition to its medicinal applications, this compound is being explored for use in agrochemicals and materials science. Its unique chemical properties make it suitable for synthesizing new materials with desirable characteristics.

Case Studies

Several studies have highlighted the biological activity of related compounds that provide insights into the potential applications of this compound:

  • Anticancer Activity Study : A derivative similar to this compound was tested against human cancer cell lines, showing promising results in inhibiting cell growth at concentrations as low as 10 µM. This indicates significant potential for development into anticancer therapies.
  • Enzyme Activity Assays : In vitro assays demonstrated that the compound could significantly inhibit acetylcholinesterase activity, suggesting its potential use in treating conditions associated with cholinergic dysfunction, such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Heterocycle Variations

Pyridine and Imidazole Substitution Patterns
  • Analog 1: [6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine () Key Difference: Pyridine ring substituted at position 6 with a 2-methylimidazole instead of position 3. The shifted substitution alters binding interactions with targets like adenosine receptors .
  • Analog 2 : [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine ()

    • Key Difference : Imidazole attached to pyridine at position 5, but methanamine is at pyridine position 2.
    • Impact : Altered spatial arrangement may reduce affinity for targets requiring pyridin-3-yl interactions, such as neuropilin-1 .
Heterocycle Replacements
  • Analog 3: (5-Phenyl-1H-imidazol-2-yl)methanamine () Key Difference: Pyridin-3-yl replaced with phenyl.
  • Analog 4 : (5-(Benzo[d]thiazol-6-yl)-4-(4-methylthiazol-2-yl)-1H-imidazol-2-yl)methanamine ()

    • Key Difference : Incorporates benzo[d]thiazole and thiazole groups instead of pyridine.
    • Impact : Enhanced π-π stacking and sulfur-based interactions improve binding to enzymes like TGFβR1 .

Physicochemical and Structural Data

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Biological Target
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine C9H10N4 174.21 Not Provided Pyridin-3-yl, -CH2NH2 Under investigation
[6-(2-Methylimidazol-1-yl)pyridin-3-yl]methanamine C10H12N4 188.23 CID 16786119 2-Methylimidazole, pyridin-3-yl Adenosine receptors
(5-Phenyl-1H-imidazol-2-yl)methanamine C10H11N3 173.22 Not Provided Phenyl, -CH2NH2 Broad-spectrum screening
Compound 6 () C15H14N4S2 314.43 Not Provided Benzo[d]thiazol-6-yl, 4-methylthiazol TGFβR1

Biological Activity

The compound (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a pyridine and an imidazole ring, which are known to participate in various biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which influences the activity of biological molecules. These interactions can modulate signaling pathways and biochemical processes, leading to various biological effects such as enzyme inhibition and receptor binding .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against colorectal cancer cells (HT29) with half-maximal cytotoxic concentrations (CC50) comparable to established chemotherapeutics like cisplatin .
  • Antiviral Properties : The imidazole core is a common feature in antiviral agents. Some studies have reported that compounds with similar structures exhibit inhibitory activity against viruses such as dengue and yellow fever .
  • Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, revealing its potential as a therapeutic agent targeting specific biochemical pathways.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives against several human cancer cell lines. The results indicated:

  • HT29 Cell Line : A derivative exhibited a CC50 of 58.4 µM, demonstrating potent activity compared to fluorouracil (CC50 = 381.2 µM) and cisplatin (CC50 = 47.2 µM) while being less toxic to normal human dermal fibroblasts .
CompoundCC50 (µM)Reference DrugCC50 (µM)
3g58.4Cisplatin47.2
Fluorouracil381.2

Antiviral Activity

In another investigation, compounds similar to this compound were tested for their antiviral efficacy:

CompoundDengue EC50 (µM)Yellow Fever EC50 (µM)
15a2.5048
15b6.031.85

These findings highlight the potential of these compounds as antiviral agents, particularly against mosquito-borne viruses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyridine-containing precursors with imidazole intermediates. Key steps may involve:

  • Condensation reactions using catalysts like sulfuric acid or DMF to form the imidazole ring .
  • Protection/deprotection strategies for the amine group to prevent side reactions during synthesis .
  • Optimization parameters : Solvent polarity (e.g., chloroform or methanol), temperature (room temperature to reflux), and stoichiometric ratios to maximize yield (e.g., 64% yield achieved via HCl-mediated deprotection in dioxane) .

Q. How is the structural identity and purity of this compound confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify connectivity of the pyridinyl and imidazole rings .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 174.199 g/mol for similar furan-pyridine analogs) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and tautomeric forms (e.g., imidazole ring protonation states) .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Imidazole derivatives exhibit:

  • Enzyme inhibition : Potential interaction with kinases (e.g., Pim-1 kinase inhibition via triazole analogs) .
  • Antimicrobial properties : Activity linked to electron-rich aromatic systems disrupting microbial membranes .
  • Receptor modulation : Pyridine and imidazole moieties may target G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yield data for this compound?

  • Methodological Answer :

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve intermediate stability but risk side reactions with amine groups .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) could enhance regioselectivity in pyridine coupling steps .
  • Statistical optimization : Design of Experiments (DoE) models identify critical factors (e.g., temperature, pH) for reproducibility .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

  • Methodological Answer :

  • Twinned crystals : SHELXD/SHELXE algorithms handle twinning by refining multiple orientation matrices .
  • Hydrogen atom positioning : High-resolution data (>1.0 Å) and SHELXL restraints improve accuracy for NH and CH2 groups .

Q. How can solubility and stability be improved for in vivo studies?

  • Methodological Answer :

  • Salt formation : Dihydrochloride salts (e.g., analogous imidazole derivatives) enhance aqueous solubility via protonation of the amine group .
  • Lyophilization : Freeze-drying in PBS buffer preserves stability for long-term storage .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl) on the pyridine ring modulates binding affinity to kinase active sites .
  • Bioisosteric replacements : Replacing pyridine with quinazoline or thiazole rings alters pharmacokinetic profiles .
  • In silico docking : Molecular dynamics simulations predict interactions with target proteins (e.g., TGFβR1) .

Q. What protocols ensure safe handling and storage of this compound?

  • Methodological Answer :

  • Hygroscopicity management : Store under inert gas (argon) in sealed containers to prevent decomposition .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl salts) with saturated NaHCO3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.